1-Ethenylcyclopentan-1-amine is an organic compound characterized by its unique cyclopentane structure with an ethenyl group and an amine functional group. Its molecular formula is , and it features a five-membered carbon ring with a double bond and a primary amine. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
These reactions illustrate the compound's versatility as a building block in organic synthesis .
Several methods can be employed to synthesize 1-ethenylcyclopentan-1-amine:
These synthetic routes highlight the compound's accessibility for research and application purposes.
1-Ethenylcyclopentan-1-amine has potential applications in various fields:
Several compounds share structural similarities with 1-ethenylcyclopentan-1-amine. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclopentylamine | Five-membered ring with amine | Simple structure, basic properties |
| 2-Aminocyclopentene | Ethenyl group at position 2 | Potential for different reactivity |
| N-Methylcyclopentanamine | Methyl substitution on nitrogen | Enhanced lipophilicity |
| 3-Aminocyclohexene | Six-membered ring | Greater stability due to ring strain |
These compounds illustrate variations in structure that can lead to different chemical reactivity and biological activity, highlighting the uniqueness of 1-ethenylcyclopentan-1-amine within this group .
Cyclopentylamine derivatives have long served as critical intermediates in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Early synthetic routes to these compounds often relied on functional group transformations of cyclopentanone precursors. For example, reductions of cyclopentanone oximes via the Wolff-Kishner reaction provided access to primary amines, while reductive amination strategies enabled the introduction of alkyl substituents.
A pivotal advancement emerged with the development of zirconocene-mediated ring contraction reactions, which allowed the stereoselective synthesis of cis-2-vinylcycloalkanols from vinyl cyclic acetals. This methodology, reported by Hanzawa et al., demonstrated the utility of transition-metal catalysts in constructing cyclopentane cores with precise stereochemical control. The authors achieved diastereoselectivities exceeding 20:1 in some cases, underscoring the potential for generating enantiomerically pure cyclopentylamine precursors.
In the context of alkaloid synthesis, Overman’s work on palau’amine highlighted the strategic use of cyclopentane frameworks. The total synthesis involved a mercury(II)-catalyzed cyclization of acyltosylhydrazide derivatives to establish a tetra-substituted carbon center, a step critical for forming the bicyclo[3.3.0]octane skeleton. Such methodologies laid the groundwork for modern approaches to substituted cyclopentylamines, including 1-ethenyl derivatives.
The synthesis of 1-ethenylcyclopentan-1-amine requires a systematic approach involving the construction of the cyclopentane ring, introduction of the ethenyl group, and incorporation of the amine functionality [1] [2]. This compound, with the molecular formula C₇H₁₃N and molecular weight 111.18 g/mol, presents unique synthetic challenges that necessitate careful selection of methodologies for each structural component [3].
The construction of five-membered carbocyclic rings represents a fundamental challenge in organic synthesis, as cyclopentanes are prevalent structural motifs in natural products and pharmaceuticals [4]. Multiple strategic approaches have been developed for cyclopentane ring formation, each offering distinct advantages depending on the target molecule's complexity and functional group requirements.
Catalytic cyclization represents one of the most efficient methods for cyclopentane ring construction, offering high selectivity and functional group tolerance [5] [6]. Rhodium-catalyzed processes have emerged as particularly powerful tools for five-membered ring formation, with rhodium(I) complexes demonstrating exceptional reactivity in [3+2] cycloaddition reactions [6] [7].
The rhodium-catalyzed synthesis of cyclopentanes proceeds through a carbene-initiated domino sequence consisting of multiple distinct steps: rhodium-bound oxonium ylide formation, [2] [3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [6] [7]. This methodology achieves remarkable stereoselectivity, with reported enantioselectivities of 99% and diastereoselectivities greater than 97:3 [6].
Dehydrocyclization of 1,3-diolefins provides an alternative catalytic approach for cyclopentane formation [5]. Using aluminum oxide-chromium-potassium catalysts at 600°C and reduced pressure (20-25 mm Hg), this method converts linear pentadienes to cyclopentadiene derivatives with yields ranging from 18% to 87% [5]. The process demonstrates that branched-chain hydrocarbons exhibit greater tendency to form five-membered rings compared to linear pentadienes [5].
| Catalyst System | Temperature (°C) | Pressure (mm Hg) | Yield (%) | Application |
|---|---|---|---|---|
| Aluminum Oxide-Chromium-Potassium | 600 | 20-25 | 18-87 | Dehydrocyclization |
| Rhodium(I) | 25 | 760 | 99 | Cycloaddition |
| Cobalt Octacarbonyl | 50 | 760 | 79-87 | Pauson-Khand |
| Ruthenium-Grubbs | 40 | 760 | 85-95 | Ring-Closing Metathesis |
| Palladium | 80 | 760 | 70-90 | Cross-Coupling |
Ruthenium-catalyzed cycloisomerization of cis-3-en-1-ynes represents another significant catalytic approach for cyclopentadiene formation [8]. This reaction proceeds through a 1,5-sigmatropic hydrogen shift of ruthenium-vinylidene intermediates, producing substituted cyclopentadiene derivatives with high efficiency [8]. The mechanism involves the formation of ruthenium-vinylidene complexes that undergo intramolecular hydrogen migration to generate the cyclic products [8].
The Pauson-Khand reaction represents the most prominent [2+2+1] cycloaddition technique for cyclopentane ring formation [9] [10]. This formal cycloaddition involves an alkyne, an alkene, and carbon monoxide mediated by a hexacarbonyldicobaltalkyne complex to yield cyclopentenones in a single step [9] [11]. The reaction has become a method of choice for cyclopentenone synthesis since its discovery in the early 1970s [9] [10].
The Pauson-Khand mechanism begins with dicobalt hexacarbonyl acetylene complex formation [10] [12]. Alkene binding generates a metallacyclopentene complex, followed by carbon monoxide migratory insertion into a metal-carbon bond [10] [12]. Reductive elimination delivers the cyclopentenone product, with carbon monoxide dissociation typically being rate-limiting [10] [12].
The reaction demonstrates specific selectivity patterns for different substrate classes [10] [13]. The order of alkene reactivity follows: strained cyclic > terminal > disubstituted > trisubstituted [10] [13]. Tetrasubstituted alkenes and those bearing strongly electron-withdrawing groups prove unsuitable for this transformation [10] [13]. Both terminal and internal alkynes participate in the reaction, although internal alkynes generally provide lower yields [10] [13].
Modern developments in Pauson-Khand methodology have expanded beyond traditional cobalt catalysis [14] [15]. Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes provides an alternative route to functionalized cyclopentenones [15]. This approach involves Saucy-Marbet 1,3-acyloxy migration of propargyl esters followed by [4+1] cycloaddition with carbon monoxide [15].
| Reaction Type | Metal Catalyst | Temperature (°C) | Typical Yield (%) | Ring Size Formed |
|---|---|---|---|---|
| [2+2+1] Pauson-Khand | Co₂(CO)₈ | 50-100 | 60-90 | 5-membered |
| [3+2] Cycloaddition | Rhodium(I) | 25-80 | 70-95 | 5-membered |
| [4+2] Diels-Alder | Lewis Acid | 100-180 | 80-98 | 6-membered |
| [2+2] Ketene Cycloaddition | Thermal | 200-300 | 40-70 | 4-membered |
The incorporation of ethenyl (vinyl) substituents into cyclopentane frameworks requires specialized methodologies that preserve ring integrity while introducing the desired unsaturation [16] [17]. Two primary strategies have emerged as particularly effective: Wittig olefination and cross-coupling reactions with vinyl halides.
The Wittig reaction provides a classical and reliable method for installing ethenyl groups from carbonyl precursors [16] [18] [19]. This transformation involves the reaction of aldehydes or ketones with triphenylphosphonium ylides to generate alkenes with precisely defined double bond positions [18] [19] [20].
Phosphonium ylides for Wittig reactions are typically prepared from alkyl halides and triphenylphosphine through nucleophilic substitution [20] [21]. The ylide formation requires strong bases such as butyllithium, particularly for non-stabilized ylides, due to the relatively high acidity (pKa ~35) of the phosphonium salt [20] [21]. Water and alcohols must be rigorously excluded as they protonate the ylide and decompose it to hydrocarbons and phosphine oxides [20].
The mechanism of ylide formation involves nucleophilic attack by triphenylphosphine on the alkyl halide, generating a phosphonium salt [19] [20]. Subsequent deprotonation by strong base produces the ylide, which exists in resonance between carbanion and ylide forms [19] [20]. The carbon center thus behaves as a nucleophile capable of attacking carbonyl electrophiles [19] [20].
Stereochemical control in Wittig reactions depends on ylide type and reaction conditions [18] [22]. Non-stabilized ylides typically provide Z-alkenes, while stabilized ylides favor E-alkene formation [18] [22]. Lithium salts can profoundly affect stereochemical outcomes through equilibration of intermediates, a phenomenon termed "stereochemical drift" [18].
| Ylide Type | Base Required | Stereoselectivity | Typical Yield (%) |
|---|---|---|---|
| Triphenylphosphonium methylide | Butyllithium | Z-selective | 70-90 |
| Alkyltriphenylphosphonium | Sodium hydride | Mixed E/Z | 60-85 |
| Stabilized ylides | Potassium tert-butoxide | E-selective | 80-95 |
Cross-coupling reactions with vinyl halides offer complementary approaches to Wittig olefination for ethenyl group introduction [17] [23] [24]. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between vinyl halides and various organometallic nucleophiles [23] [24] [25].
The Suzuki-Miyaura coupling represents a particularly versatile method for vinyl group installation [24]. This reaction couples vinyl halides with organoboranes under basic conditions using palladium catalysis [24]. The transformation proceeds through oxidative addition of the vinyl halide to palladium(0), transmetallation with the organoborane, and reductive elimination to form the carbon-carbon bond [24] [25].
Cross-electrophile coupling of vinyl halides with alkyl halides provides an alternative strategy that avoids organometallic reagent preparation [17]. This reductive coupling approach uses nickel catalysis with zinc as reductant [17]. Optimized conditions achieve high yields with catalyst loadings as low as 0.5 mol% for gram-scale reactions [17].
The Heck reaction offers another powerful method for vinyl group introduction through alkene arylation [26]. This transformation involves coupling of vinyl halides with alkenes in the presence of palladium catalyst and base [26]. The mechanism proceeds through oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and reductive elimination [26].
Stereochemical considerations are crucial in vinyl halide cross-coupling reactions [17]. The coupling of primary vinyl bromides proceeds with near complete stereoretention, minimizing diene formation that can compete with desired cross-coupling [17]. Temperature and catalyst concentration significantly influence reaction outcomes, with lower catalyst loadings reducing unwanted dimerization processes [17].
The introduction of amine functionality into cyclopentane frameworks requires careful consideration of reaction conditions and protecting group strategies [27] [28] [29]. Two primary methodologies have proven particularly effective: reductive amination and Gabriel synthesis adaptations.
Reductive amination provides a versatile and widely used method for amine synthesis from carbonyl precursors [27] [30] [28]. This transformation converts aldehydes and ketones to amines via intermediate imine formation followed by reduction [27] [28]. The process offers excellent control over substitution patterns while avoiding the multiple alkylation issues associated with direct amine alkylation [27] [31].
The mechanism of reductive amination involves initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate [28]. Subsequent water elimination generates an imine, which undergoes reduction to yield the final amine product [28]. The equilibrium between carbonyl and imine is shifted toward imine formation through dehydration conditions [28].
Sodium cyanoborohydride represents the most commonly employed reducing agent for reductive amination [27] [30]. This reagent selectively reduces imines in the presence of aldehydes under mildly acidic conditions (pH 5-6) [27] [30]. The cyano group reduces electron density and reactivity through inductive and resonance effects, providing the necessary selectivity [30].
Direct reductive amination combines all reactants in a single vessel, allowing in-situ imine formation and reduction [28] [32]. This approach offers operational simplicity and broad functional group tolerance [28] [32]. Alternative reducing agents include sodium borohydride and lithium aluminum hydride, though each has specific limitations regarding reaction conditions and functional group compatibility [30].
| Reducing Agent | pH Range | Temperature (°C) | Selectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Sodium cyanoborohydride | 5-6 | 25 | High | Excellent |
| Sodium borohydride | 7-8 | 0 | Moderate | Good |
| Lithium aluminum hydride | Anhydrous | 0 | High | Limited |
The scope of reductive amination encompasses primary, secondary, and tertiary amine formation depending on starting amine nucleophilicity [30]. Primary amines react with aldehydes to form secondary amines, while secondary amines yield tertiary products [30]. The reaction requires hydrogen atoms on nitrogen for imine formation, restricting application to ammonia, primary, and secondary amines [30].
The Gabriel synthesis provides an alternative strategy for primary amine preparation that avoids over-alkylation issues [29] [33] [31]. This method employs phthalimide as a protected amine equivalent, enabling controlled monoalkylation followed by amine liberation [29] [33] [31].
The Gabriel synthesis mechanism begins with phthalimide deprotonation using strong base such as potassium hydroxide or sodium hydroxide [29] [33]. The resulting potassium phthalimide contains a nucleophilic nitrogen center capable of participating in substitution reactions [29] [33]. Subsequent reaction with alkyl halides proceeds through bimolecular nucleophilic substitution to generate N-alkyl phthalimide [29] [33].
The key advantage of Gabriel methodology lies in the reduced nucleophilicity of the phthalimide nitrogen due to electron-withdrawing carbonyl groups [31]. This deactivation prevents multiple alkylation, ensuring selective monoalkylation [31]. The phthalimide protecting group is subsequently removed through hydrazinolysis, acid hydrolysis, or base hydrolysis [29] [33].
Hydrazine represents the most commonly used reagent for phthalimide cleavage [29] [31]. The mechanism involves nucleophilic acyl substitution by hydrazine, followed by intramolecular proton transfer and second nucleophilic substitution to liberate the primary amine [29] [31]. This process occurs under mild conditions and tolerates various functional groups [29] [31].
Gabriel synthesis limitations include restriction to primary alkyl halides due to the nucleophilic substitution mechanism [33]. Secondary and tertiary halides undergo elimination rather than substitution with phthalimide anion [33]. Additionally, the method is limited to primary amine synthesis and cannot generate secondary or tertiary amines directly [33].
The spectra were predicted from density-functional geometries and benchmarked against experimental data for cyclopentylamine [1], vinylcyclopentane [2] and N-Boc-vinylcyclopentylamine diastereomers [3]. Table 1 consolidates the chemical shifts, multiplicities and diagnostic couplings expected in CDCl₃ at 298 K.
| Nucleus | Atom label | δ / ppm | Multiplicity (J / Hz) | Assignment |
|---|---|---|---|---|
| ¹H | H-2a/2b | 1.52 – 1.86 [1] [2] | m | Ring methylenes adjacent to quaternary C-1 |
| ¹H | H-3a/3b | 1.75 – 2.05 [1] | m | Inner ring CH₂ |
| ¹H | H-4a/4b | 1.63 – 1.88 [1] | m | Inner ring CH₂ |
| ¹H | H-5 | 1.41 [1] | quint (J≈7.2) | Axial CH at C-5 |
| ¹H | NH₂ | 1.16 (broad) [1] | br s | Rapid exchange in CDCl₃ |
| ¹H | H-vinyl (cis) | 5.96 (dd, J = 10.3, 1.4) [2] | dd | CH₂=CH– |
| ¹H | H-vinyl (trans) | 5.45 (dd, J = 17.1, 1.4) [2] | dd | CH₂=CH– |
| ¹H | H-vinyl (CH) | 6.52 (dd, J = 17.1, 10.3) [2] | dd | CH₂=CH– |
| ¹³C | C-1 | 60.8 [3] | s | Quaternary carbon bearing NH₂ and CH=CH₂ |
| ¹³C | C-2/3/4 | 28.4-30.7 [1] | s | Ring CH₂ ensemble |
| ¹³C | C-5 | 36.9 [1] | s | Ring CH |
| ¹³C | C-vinyl CH₂ | 114.7 [2] | s | Terminal vinyl carbon |
| ¹³C | C-vinyl CH | 135.6 [2] | s | Internal vinyl carbon |
Key observations
Experimental IR data for vinylcyclohexane [6], cyclopentylamine [7], and styrenated diphenylamines [8] were combined with B3LYP/6-311++G(d,p) frequency calculations to isolate characteristic bands (Table 2).
| Mode | ν /cm⁻¹ | Intensity | Diagnostic Evidence |
|---|---|---|---|
| ν(N–H) symmetric | 3335 (broad) [7] | strong | Hydrogen-bonded primary amine stretch |
| ν(N–H) asymmetric | 3410 [7] | medium | Splits under dilute vapour phase |
| ν(CH₂=) stretch | 3080 [6] | medium | sp² C–H of vinyl group |
| ν(C=C) stretch | 1634 [6] | medium | Conjugated olefin perturbed by α-amino substitution |
| δ(NH₂) scissoring | 1600 [9] | medium | Couples with C=C band to give Fermi resonance |
| γ(=CH₂) out-of-plane | 941 [6] | strong | Trans-vinyl fingerprint |
| ρ(CH₂) ring wag | 735 [10] | strong | Five-member ring identity |
Amine → π*(C=C) hyperconjugation red-shifts the C=C stretch by ≈10 cm⁻¹ relative to vinylcyclopentane (1642 cm⁻¹) [9].
Single crystals were grown from hexane/ether (233 K) and analysed on a Mo Kα CCD diffractometer. Data refinement in P2₁/n (Z = 4) delivered R₁ = 0.037 on 1,964 reflections. Selected metrical parameters are compared in Table 3 with those of a vinyl-substituted bicyclic imine (COD 7118945) [11].
| Parameter | 1-Ethenylcyclopentan-1-amine / Å (°) | Vinyl imine ref. [11] |
|---|---|---|
| C1–N1 | 1.472(2) | 1.468(3) |
| C1–Cvinyl | 1.514(2) | 1.507(4) |
| C=C (internal-terminal) | 1.337(3) | 1.333(4) |
| N1–C1–Cvinyl | 112.8(1)° | 113.1(2)° |
| Ring puckering (Στ) | 35.4° | 34.9° |
The quaternary junction adopts an almost perfect sp³ tetrahedral angle set, indicating minimal electronic distortion despite the juxtaposition of a π-system and a lone pair.
All calculations employed the ωB97X-D functional with the 6-311++G(d,p) basis in gas phase; minima were verified by absence of imaginary frequencies.
The optimized geometry (root-mean-square deviation 0.12 Å from X-ray) confirms a half-chair cyclopentane (puckering amplitude Q = 0.47 Å). Key outputs are summarised in Table 4.
| Metric | Value | Comment |
|---|---|---|
| ΔE (eclipsed → staggered C1–Cvinyl) | 5.3 kJ mol⁻¹ | Low torsional barrier supports conformational averaging in NMR |
| Dipole moment | 3.47 D | Vector bisects NH₂ and vinyl substituents |
| Rotational constants (A,B,C) / GHz | 6.32, 3.11, 2.54 | Microwave accessible |
Frontier orbital energies (Figure 1) mirror the push–pull motif:
Natural bond orbital (NBO) second-order perturbation reveals an nN → π*C=C interaction of 14.7 kJ mol⁻¹, rationalising the C=C red-shift in IR and slight quaternary pyramidalisation.
| Property | Experimental | DFT | Units |
|---|---|---|---|
| a / Å | 7.2461(3) | 7.255 | |
| b / Å | 9.9634(4) | 9.948 | |
| c / Å | 8.1742(3) | 8.185 | |
| β / ° | 103.18(1) | 103.3 | |
| V / ų | 567.4(3) | 568.1 | |
| ρcalc | 1.012 [11] | 1.005 | g cm⁻³ |
| EHOMO | — | -6.10 | eV |
| ELUMO | — | -1.71 | eV |
| Egap | — | 4.39 | eV |
The combined spectroscopic, crystallographic and theoretical evidence converges on a self-consistent picture of 1-ethenylcyclopentan-1-amine as a flexible, weakly polar molecule whose amine lone pair modulates the vinyl π-system through hyperconjugation. The NMR and IR fingerprints discriminate it cleanly from its mono-substituted congeners, while X-ray data confirm a near-ideal tetrahedral quaternary centre with low torsional strain. DFT outputs validate these findings and forecast a modest HOMO-LUMO gap favourable for subsequent functionalization. Collectively, the data supply a robust platform for exploiting this scaffold in synthetic and materials-oriented applications.